molecular formula C18H18N2O2 B11840469 Imidazo(1,2-a)pyridine-3-propanoic acid, 6-methyl-2-(4-methylphenyl)- CAS No. 88965-06-4

Imidazo(1,2-a)pyridine-3-propanoic acid, 6-methyl-2-(4-methylphenyl)-

Cat. No.: B11840469
CAS No.: 88965-06-4
M. Wt: 294.3 g/mol
InChI Key: UOROXKCDZAHOMH-UHFFFAOYSA-N
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Description

3-(6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)propanoic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyridine core substituted with a methyl group and a p-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)propanoic acid typically involves a multi-step process. . This method is advantageous due to its simplicity and effectiveness in producing the desired compound with high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

3-(6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)propanoic acid has a broad spectrum of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)propanoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions . The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    Zolpidem: Used to treat insomnia, it shares the imidazo[1,2-a]pyridine core but differs in its functional groups.

    Alpidem: An anxiolytic agent with a similar core structure but different substituents.

    Necopidem: Another anxiolytic agent with structural similarities.

Uniqueness

3-(6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

88965-06-4

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

3-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanoic acid

InChI

InChI=1S/C18H18N2O2/c1-12-3-6-14(7-4-12)18-15(8-10-17(21)22)20-11-13(2)5-9-16(20)19-18/h3-7,9,11H,8,10H2,1-2H3,(H,21,22)

InChI Key

UOROXKCDZAHOMH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CCC(=O)O

Origin of Product

United States

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